molecular formula C22H31N3O3S B2672093 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethylbenzenesulfonamide CAS No. 946244-49-1

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B2672093
CAS No.: 946244-49-1
M. Wt: 417.57
InChI Key: IIJFWSJQJXMTCB-UHFFFAOYSA-N
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Description

Compounds with dimethylamino phenyl groups are often used in the synthesis of dyes and pharmaceuticals . They can exhibit interesting properties due to the presence of the dimethylamino group, which can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a central azo group, where each nitrogen atom is conjugated to a benzene ring . The presence of the dimethylamino group can also influence the overall structure of the molecule .


Chemical Reactions Analysis

Compounds with dimethylamino phenyl groups can participate in a variety of chemical reactions. For example, they can undergo fast intramolecular charge transfer (ICT) upon light excitation .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like the presence of the dimethylamino group and the overall structure of the molecule. For example, the HOMO–LUMO energy gap of a similar compound was found to be 2.806 eV, indicating its less stability and high chemical reactivity .

Scientific Research Applications

Synthesis and Characterization

  • Sulfonamides have been synthesized and characterized through various methods, including SCXRD studies and spectroscopic tools. A study on a newly synthesized sulfonamide molecule highlighted its structural and electronic properties, investigated through DFT calculations and compared with experimental spectral data, demonstrating excellent agreement (Murthy et al., 2018).

Computational Studies

  • Computational studies on sulfonamide compounds have been conducted to understand their molecular interactions, electronic properties, and reactivity descriptors. These studies include visualization of molecular electrostatic potential (MEP), average local ionization energy (ALIE) surfaces, and natural bond order (NBO) analysis (Murthy et al., 2018).

Enzyme Inhibition for Therapeutic Applications

  • Certain sulfonamide derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase, which is significant for developing therapeutic agents for diseases like Alzheimer's. These studies involve synthesis, enzyme inhibitory kinetics, and computational docking studies to understand the interaction of sulfonamide derivatives with enzyme targets (Abbasi et al., 2018).

Antimicrobial and Antifungal Activities

  • Sulfonamide compounds have been evaluated for their antimicrobial and antifungal activities. Synthesis and biological evaluation of new thiourea derivatives bearing the benzenesulfonamide moiety have shown promising results against Mycobacterium tuberculosis and other microbial strains, highlighting the potential of sulfonamides in antimicrobial research (Ghorab et al., 2017).

Photoinitiators for Polymerization

  • Sulfonamides have been used in the synthesis of novel water-soluble photoinitiators, demonstrating their application in developing "environmentally friendly" and "completely water-soluble" resist systems for photopolymerization processes (Kojima et al., 1998).

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they’re used. For example, some azo compounds are used for their therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely. For example, some compounds with dimethylamino phenyl groups can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on such compounds could involve further exploration of their properties and potential applications. For example, there is interest in the photovoltaic properties of similar compounds .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3S/c1-17-5-10-22(18(2)15-17)29(26,27)23-16-21(25-11-13-28-14-12-25)19-6-8-20(9-7-19)24(3)4/h5-10,15,21,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJFWSJQJXMTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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